ETHYLENEDIAMINE, N-(5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-N,N'-DIMETHYL-
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Overview
Description
ETHYLENEDIAMINE, N-(5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-N,N’-DIMETHYL- is a complex organic compound known for its unique chemical structure and properties It is part of the dibenzo[a,d]cycloheptene family, which is characterized by a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENEDIAMINE, N-(5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-N,N’-DIMETHYL- typically involves the reaction of ethylenediamine with 5H-dibenzo[a,d]cyclohepten-5-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYLENEDIAMINE, N-(5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-N,N’-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylenediamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
ETHYLENEDIAMINE, N-(5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-N,N’-DIMETHYL- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ETHYLENEDIAMINE, N-(5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-N,N’-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in various biochemical pathways. Its unique tricyclic structure allows it to interact with biological macromolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-(2-furanylmethyl)-3-hydroxy-4-pentenamide
- 2-(10,11-Dihydro-5-hydroxy-5H-dibenzo[a,d]cyclohepten-5-yl)-4,N-dimethylbenzamide
Uniqueness
ETHYLENEDIAMINE, N-(5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-N,N’-DIMETHYL- stands out due to its specific ethylenediamine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
73728-49-1 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H22N2/c1-20-13-14-21(2)19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-12,19-20H,13-14H2,1-2H3 |
InChI Key |
FVXFLKOALVGNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1C2=CC=CC=C2C=CC3=CC=CC=C13 |
Origin of Product |
United States |
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